(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

Organic Synthesis Process Chemistry Pharmaceutical Manufacturing

Sourcing (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol? This is the only viable precursor for Bazedoxifene, a third-gen SERM. With a patented, high-yield (80-90%) synthesis and its designation as Bazedoxifene Impurity 3, it's essential for ANDA analytical method development and API manufacturing. Alternatives fail to deliver the critical azepane-ethoxy-phenyl scaffold. Secure your supply now.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 223251-16-9
Cat. No. B151599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
CAS223251-16-9
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CCOC2=CC=C(C=C2)CO
InChIInChI=1S/C15H23NO2/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16/h5-8,17H,1-4,9-13H2
InChIKeyZKBHEOTYTUPXAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol CAS 223251-16-9: Key Bazedoxifene Intermediate and Analytical Reference Standard


(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (CAS 223251-16-9), also known as [4-[2-(azepan-1-yl)ethoxy]phenyl]methanol, is a secondary alcohol featuring an azepane ring, an ethoxy linker, and a phenylmethanol moiety, with molecular formula C15H23NO2 and molecular weight 249.35 g/mol . It is a critical synthetic intermediate in the production of bazedoxifene acetate, a third-generation selective estrogen receptor modulator (SERM) approved for osteoporosis treatment, and is officially recognized as Bazedoxifene Impurity 3 for analytical and regulatory purposes [1].

Why Generic Azepane or Benzyl Alcohol Analogs Cannot Replace (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol in Bazedoxifene Synthesis


Substituting (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol with structurally similar azepane derivatives or benzyl alcohols is not viable for bazedoxifene production. The compound's precise azepane-ethoxy-phenyl scaffold is essential for the downstream synthesis of the indole-based SERM core. Alternative azepane intermediates, such as azepan-4-ylmethanol, lack the requisite para-substituted phenoxyethyl arm that enables selective alkylation, while simple benzyl alcohols cannot introduce the critical azepane ring needed for estrogen receptor binding [1]. This specificity is underscored by the fact that the compound is a designated impurity (Bazedoxifene Impurity 3) whose presence must be rigorously controlled in the final API, confirming its structural uniqueness within the bazedoxifene synthetic pathway and analytical framework .

Quantitative Evidence Guide: (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol vs. Comparable Bazedoxifene Intermediates


Synthetic Yield: CN104725334A Route vs. Prior Art Bazedoxifene Intermediate Synthesis

The patented synthetic method for (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (CAS 223251-16-9) achieves a yield of 80-90%, which is competitive with and in some cases superior to yields reported for alternative bazedoxifene intermediates. For example, the synthesis of the indole intermediate 3-methyl-5-benzyloxy-2-(4-benzyloxyphenyl)-1H-indole is reported with a yield of 83.5% relative to its precursor, but only 75% overall from the bromine derivative [2]. The 80-90% yield for this azepane intermediate demonstrates its efficiency as a key building block in the bazedoxifene synthetic sequence [1].

Organic Synthesis Process Chemistry Pharmaceutical Manufacturing

Purity Level Benchmarking: Vendor-Specified Purity vs. Typical Bazedoxifene Impurity Standards

Commercial suppliers offer (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol at specified purities of 97% (Bidepharm, Fluorochem) and 95% (AKSci) . This aligns with or exceeds the typical purity range for many bazedoxifene impurity reference standards, which are commonly supplied at ≥95% to ≥98% . Notably, the availability of detailed certificates of analysis including NMR, HPLC, and GC data provides verifiable quality that supports regulatory submissions.

Analytical Chemistry Quality Control Pharmaceutical Analysis

Regulatory Utility: Explicit Designation as Reference Standard for ANDA Submissions

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is explicitly supplied and used as a reference standard for bazedoxifene impurity profiling. Multiple vendors state that this product can be used for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for bazedoxifene [1][2]. This contrasts with many structurally related azepane derivatives or benzyl alcohols that lack a defined regulatory role in a marketed drug substance.

Regulatory Affairs Method Validation Pharmaceutical Quality Control

Physicochemical Property Benchmarking: Calculated LogP and TPSA Relative to Bazedoxifene

Computed physicochemical properties of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol reveal a consensus Log Po/w of 2.45 and a topological polar surface area (TPSA) of 32.7 Ų . These values indicate moderate lipophilicity and low polar surface area, which are consistent with good membrane permeability and blood-brain barrier penetration potential. For comparison, bazedoxifene itself has a calculated LogP of approximately 5.0-6.0 and a TPSA of ~80 Ų [1], reflecting its larger, more polar structure. The significantly lower LogP and TPSA of this intermediate suggest it is not a suitable surrogate for the parent drug in biological assays, reinforcing its specialized role as a synthetic building block.

Computational Chemistry Drug Design ADME Prediction

Hazard Classification: GHS Profile Compared to Bazedoxifene and Key Analogs

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . In contrast, bazedoxifene acetate is not classified as acutely toxic or irritant under GHS, and many simple benzyl alcohols are only mild irritants. The specific hazard profile of this azepane-containing intermediate necessitates appropriate handling procedures (gloves, eye protection, ventilation) that differ from those required for the final API or alternative reagents.

Chemical Safety Occupational Health Regulatory Compliance

Optimal Application Scenarios for (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol Based on Quantitative Evidence


Synthetic Intermediate for Bazedoxifene Acetate Manufacturing

Given its established 80-90% synthetic yield and role as a key precursor to the benzyl chloride intermediate (CAS 223251-25-0), this compound is the preferred starting material for industrial-scale production of bazedoxifene acetate . Its use is supported by a patented, low-toxicity synthetic route that minimizes hazardous reagents, aligning with modern green chemistry principles [1].

Analytical Reference Standard for Bazedoxifene Impurity Profiling

With a purity specification of 97% and explicit vendor designation as Bazedoxifene Impurity 3, this compound is ideally suited as a certified reference standard for HPLC method development, method validation, and routine quality control of bazedoxifene API and finished dosage forms in support of ANDA submissions [2].

Starting Material for Azepane-Containing SERM Analogs

The azepane-ethoxy-phenyl scaffold of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol serves as a versatile core for medicinal chemistry programs exploring novel selective estrogen receptor modulators (SERMs). Its physicochemical properties (LogP 2.45, TPSA 32.7 Ų) provide a favorable starting point for optimizing drug-like properties . Researchers can functionalize the benzylic alcohol to generate diverse compound libraries.

Process Chemistry Optimization Studies

The compound's well-characterized synthetic route (yield 80-90%, mild conditions) and defined hazard profile (GHS H302, H315, H319, H335) make it a reliable model substrate for optimizing etherification, alkylation, and reduction steps in process chemistry research . Its use can benchmark new catalytic methods against established protocols.

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